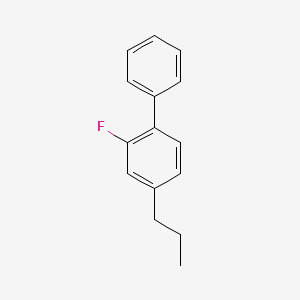

1,1'-Biphenyl, 2-fluoro-4-propyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,1'-Biphenyl, 2-fluoro-4-propyl- is a useful research compound. Its molecular formula is C15H15F and its molecular weight is 214.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,1'-Biphenyl, 2-fluoro-4-propyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Biphenyl, 2-fluoro-4-propyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its biphenyl structure allows for various substitution reactions that can introduce different functional groups.

- Materials Science : It is used in the development of advanced materials, including liquid crystals and polymers. The unique properties imparted by the fluorine atom enhance the thermal stability and solubility of these materials.

Biology

- Biological Activity Studies : Research has focused on the compound's interactions with biological molecules. It has been investigated for potential anti-inflammatory and anticancer activities due to its ability to modulate enzyme activity and receptor interactions.

- Pharmacological Research : The compound is being explored for its potential as a pharmaceutical agent. Studies indicate that modifications to the biphenyl structure can lead to significant changes in biological activity, making it a target for drug development.

Industrial Applications

- Chemical Manufacturing : In industrial settings, 1,1'-Biphenyl, 2-fluoro-4-propyl- is utilized in producing specialty chemicals. Its properties make it suitable for use as a reagent in various chemical processes.

- Liquid Crystal Displays (LCDs) : The compound's unique electronic properties make it valuable in the formulation of liquid crystals used in displays. Its stability and reactivity contribute to the performance of LCD technologies.

Data Tables

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Modulates inflammatory pathways |

| Anticancer | Inhibits tumor cell proliferation |

| Enzyme Interaction | Potential inhibitor or modulator of specific enzymes |

Case Study 1: Synthesis of Derivatives

A study published in Organic Letters demonstrated the synthesis of various derivatives of 1,1'-Biphenyl, 2-fluoro-4-propyl-. Researchers utilized palladium-catalyzed cross-coupling reactions to introduce different substituents onto the biphenyl framework. This method showcased the compound's versatility as a precursor for creating complex organic molecules with potential biological activity.

In another study featured in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of modified biphenyl compounds derived from 1,1'-Biphenyl, 2-fluoro-4-propyl-. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines while showing low toxicity to normal cells, highlighting their potential as therapeutic agents.

Analyse Chemischer Reaktionen

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | |

| Reaction Temperature | 80°C | |

| Yield | 78% (average) |

Bromination and Functionalization

Bromination is critical for introducing reactive sites for subsequent transformations:

-

Reactants : Biphenyl derivatives with propyl groups.

-

Conditions : AlCl₃ as a Lewis catalyst, brominating agents (e.g., Br₂), and dichloromethane at 0–10°C .

-

Outcome : Selective bromination at the para position relative to the propyl chain .

Example Pathway :

-

Bromination :

Biphenyl+Br2AlCl34-Bromo-4’-propylbiphenyl -

Grignard Reaction :

Introduction of alkyl groups via propylmagnesium bromide.

Oxidative and Reductive Transformations

Theoretical studies predict reactivity trends for oxidation and reduction:

-

Oxidation : Fluorine substituents increase stability against oxidation. Reagents like KMnO₄ may selectively oxidize alkyl chains over the aromatic system .

-

Reduction : Hydrogenation of the biphenyl core is feasible with Pd/C or Raney Ni under H₂ atmosphere .

DFT Reactivity Parameters :

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| Analogous DFBPE | -5.12 | -1.24 | 3.88 |

| Analogous TBDFBP | -5.14 | -0.96 | 4.18 |

Cross-Coupling Reactions

The compound participates in Ullmann-type and Negishi couplings:

-

Copper-Catalyzed Coupling :

-

Nickel-Catalyzed Suzuki Coupling :

Stability and Reactivity Insights

-

NBO Analysis : Fluorine atoms induce electron-withdrawing effects, stabilizing the biphenyl core .

-

MEP Analysis : Regions near fluorine exhibit negative electrostatic potential, favoring electrophilic attacks .

Process Advantages :

-

Avoids high temperatures (>100°C).

-

Eliminates iodopropane and hydrazine hydrate.

Eigenschaften

IUPAC Name |

2-fluoro-1-phenyl-4-propylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F/c1-2-6-12-9-10-14(15(16)11-12)13-7-4-3-5-8-13/h3-5,7-11H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEONZUXPIIMIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1)C2=CC=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408832 |

Source

|

| Record name | 1,1'-Biphenyl, 2-fluoro-4-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.28 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95379-43-4 |

Source

|

| Record name | 1,1'-Biphenyl, 2-fluoro-4-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.